N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]

Formaldehyde stabilization Aqueous formaldehyde storage Anti-precipitation additive

N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine], systematically known as 6,6′-[(dodecane-1,12-diyl)bis(imino)]bis(1,3,5-triazine-2,4-diamine) or dodecamethylenebismelamine (DMB), is a C18H34N12 bis-triazine compound (MW 418.54 g/mol). It consists of two melamine (2,4,6-triamino-1,3,5-triazine) head groups covalently tethered by a flexible dodecamethylene (C12) linker.

Molecular Formula C18H34N12
Molecular Weight 418.5 g/mol
CAS No. 61912-28-5
Cat. No. B12681774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]
CAS61912-28-5
Molecular FormulaC18H34N12
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESC(CCCCCCNC1=NC(=NC(=N1)N)N)CCCCCNC2=NC(=NC(=N2)N)N
InChIInChI=1S/C18H34N12/c19-13-25-14(20)28-17(27-13)23-11-9-7-5-3-1-2-4-6-8-10-12-24-18-29-15(21)26-16(22)30-18/h1-12H2,(H5,19,20,23,25,27,28)(H5,21,22,24,26,29,30)
InChIKeyDVBLMQVWQDZIIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] (CAS 61912-28-5): A C12-Bridged Bis-Melamine for Formaldehyde Stabilization and Supramolecular Gelation


N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine], systematically known as 6,6′-[(dodecane-1,12-diyl)bis(imino)]bis(1,3,5-triazine-2,4-diamine) or dodecamethylenebismelamine (DMB), is a C18H34N12 bis-triazine compound (MW 418.54 g/mol) [1]. It consists of two melamine (2,4,6-triamino-1,3,5-triazine) head groups covalently tethered by a flexible dodecamethylene (C12) linker [2]. This architecture imparts bifunctional hydrogen-bonding capability (6 H-bond donors, 12 H-bond acceptors) combined with a hydrophobic spacer that governs both intermolecular packing and solubility in nonpolar media [3]. Industrially, DMB is established as a high-efficiency stabilizer for concentrated aqueous formaldehyde solutions, preventing paraformaldehyde precipitation at storage temperatures where conventional stabilizers fail [2]. In advanced materials research, it serves as a privileged bismelamine supramolecular synthon—designated BM12—whose C12 tether length dictates distinct self-organized architectures (columnar vs. lamellar) upon complexation with cyanurate or barbiturate partners [3][4].

Why Generic Substitution Fails for CAS 61912-28-5: Linker-Length-Dependent Performance in Formaldehyde Stabilization and Supramolecular Assembly


Superficial structural similarity among alkylene bismelamines—varying only in the number of methylene units in the central tether—masks profound performance differences that preclude generic interchange [1]. In formaldehyde stabilization, shortening the linker from C12 to C10 (decamethylene bismelamine) reduces storage stability at 37% CH2O and 0°C from 28 days to 12 days at identical 0.01 wt% loading, while lengthening to C14 (tetradecamethylene bismelamine) increases stability to 30 days but lowers the melting point from 182–185°C to 150°C, complicating solid-state handling and purity assurance [1]. Shifting to a guanamine-based stabilizer (e.g., capric guanamine) further degrades performance to just 4 days [1]. In supramolecular organogel systems, the C12 tether (BM12) defines a critical architectural threshold: linkers of n = 5–7 produce columnar structures with 2D ordering, n = 8–10 yield lamellar structures, and only n = 11–12 generate columnar structures lacking 2D order that form nanofibrous networks essential for gelation [2]. These steep structure–property relationships mean that substituting a C10, C14, or non-bismelamine analog invalidates both the quantitative performance specifications and the qualitative functional outcomes for which DMB is selected. The evidence below substantiates exactly where and by how much the C12 congener differentiates.

Quantitative Differentiation Evidence: N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] vs. In-Class and Cross-Class Comparators


Formaldehyde Storage Stability at 37% CH2O and 0°C: Dodecamethylene (C12) vs. Decamethylene (C10) and Tetradecamethylene (C14) Bismelamines

In a direct head-to-head comparison within the same patent disclosure, dodecamethylene bismelamine (C12) at a loading of 0.01 wt% provided 28 days of storage stability for a 37 wt% formaldehyde solution (0.40 wt% methanol) at 0°C. Under identical conditions, decamethylene bismelamine (C10) achieved only 12 days, while tetradecamethylene bismelamine (C14) achieved 30 days [1]. Competing non-bismelamine stabilizers—capric guanamine, dodecano-bisguanamine, and isophthalo-bisguanamine—delivered merely 4, 10, and 10 days, respectively [1]. This positions the C12 congener as delivering 2.3× the stability of the C10 analog while approaching the performance of the longer C14 homolog.

Formaldehyde stabilization Aqueous formaldehyde storage Anti-precipitation additive Alkylene bismelamine

Formaldehyde Storage Stability at 50% CH2O and 39°C: Dose-Response Differentiation of Dodecamethylene Bismelamine

Under more demanding conditions—50 wt% formaldehyde (0.55 wt% methanol) stored at 39°C—dodecamethylene bismelamine at 0.015 wt% loading sustained 30 days of stability, matching tetradecamethylene bismelamine at the same loading. Critically, decamethylene bismelamine at 0.015 wt% failed after only 8 days—a 3.75-fold differential [1]. At a reduced loading of 0.010 wt%, dodecamethylene bismelamine provided 12 days vs. 16 days for tetradecamethylene, revealing that C12 requires a slightly higher dose to match C14 performance at elevated temperature but retains a decisive advantage over C10 [1]. Furthermore, increasing the C12 dose to 0.020 wt% at 35°C extended stability to 60 days, demonstrating tunable dose–response behavior [1].

High-concentration formaldehyde Thermal stability Stabilizer dose optimization Industrial formalin

Binary Organogel Minimum Gelation Concentration: Dodecamethylene-Tethered Bismelamine vs. Monotopic Melamine-Barbiturate System

In a direct comparative study of binary organogelator systems, the dodecamethylene-tethered bismelamine (bismelamine 1) complexed with dodecyl cyanurate (4) in cyclohexane at 20°C achieved a minimum gelation concentration (mcg) of 1.0 mM, equivalent to 0.21 wt% [1]. This represents a dramatic improvement over the previously established monotopic melamine–barbiturate system (3·7 pair), whose mcg was 15 mM (2.6 wt%) under comparable conditions—a 15-fold reduction on a molar basis and approximately 12-fold reduction on a weight basis [1]. With barbiturate partners 6 and 7, mcg values of 0.22 wt% and 0.26 wt%, respectively, were recorded, all below 0.3 wt% and thus qualifying as 'supergelator' performance [1]. The bismelamine alone did not gelate any tested solvent, confirming that gelation is strictly a consequence of the hydrogen-bonded supramolecular polymer formation enabled by the bifunctional C12-tethered architecture [1].

Supramolecular organogel Low molecular weight gelator Critical gelation concentration Hydrogen-bonded network

Linker-Length-Dependent Supramolecular Architecture: C12 (BM12) Defines a Unique Morphological Regime

A systematic study of bismelamine receptors BMn (n = 5–12 methylene units) complexed with a barbituric acid merocyanine dye revealed that the C12 linker (BM12) resides in a distinct architectural regime. Upon solvent evaporation, BMn with n = 5–7 formed columnar structures with two-dimensional ordering, n = 8–10 formed lamellar structures, and n = 11–12 formed columnar structures lacking two-dimensional order [1]. In solution aging experiments, BM12 and BM11 uniquely produced nanofibers, whereas BM10 formed gel-forming continuous globular networks and BM8 formed soft wormlike nanofibrils—demonstrating that the C12 tether length is not merely incremental but dictates a qualitative switch in self-assembly pathway [1]. This morphological control is inaccessible to shorter (C5–C10) or longer-chain analogs outside this narrow window.

Supramolecular self-assembly Nanostructure morphology Hydrogen-bonded architecture Structure–property relationship

Melting Point as Purity and Processability Discriminator: Dodecamethylene vs. Tetradecamethylene Bismelamine

Pure dodecamethylene bismelamine exhibits a melting point (decomposition) of 182–185°C, as confirmed by elemental analysis (found: C 52.1%, H 8.0%, N 39.9%; calculated for C18H34N12: C 51.7%, H 8.2%, N 40.2%) and corroborated by IR, NMR, and mass spectrometry [1]. In contrast, tetradecamethylene bismelamine (C14) melts at 150°C—a 32–35°C depression—while DMF-solvated preparations of bismelamine melt as low as 110°C and exhibit inadequate stabilizing performance [2]. The higher melting point of the C12 congener provides a direct, accessible quality-control metric: any significant depression signals contamination with 1:1 adduct, residual solvent, or incorrect chain-length product, all of which compromise formaldehyde stabilization efficacy [2].

Purity specification Thermal characterization Solid-state handling Quality control

Synthesis Yield and Industrial Scalability: C12 Bismelamine vs. C14 Homolog

Under the optimized aqueous alkaline suspension procedure, dodecamethylene bismelamine was obtained in 95% isolated yield (388 g from 200 g 1,12-diaminododecane and 291 g 2,4-dichloro-6-aminotriazine) as a directly filterable, chloride-free crystalline solid [1]. Under identical reaction conditions, tetradecamethylene bismelamine (C14) was obtained in 91% yield [1]. The 4-percentage-point yield advantage, combined with the C12 congener's superior filterability and higher melting point facilitating purification, represents a meaningful process economics differentiation for large-scale production [1]. Earlier processes yielding impure bismelamine mixtures with 1:1 adducts were declared 'unsuited for its intended purpose,' underscoring that the high-yield, high-purity process is integral to the compound's value proposition [2].

Synthesis efficiency Process yield Raw material utilization Industrial scale-up

Validated Application Scenarios for N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] (CAS 61912-28-5)


Cold-Chain and High-Concentration Formaldehyde Stabilization

Industrial formaldehyde solutions (30–50 wt%) destined for amino resin synthesis, disinfectant formulation, or chemical intermediate use require stabilization against paraformaldehyde precipitation during storage and transport. Dodecamethylene bismelamine at 0.01–0.03 wt% provides 28–60 days of stability depending on concentration and temperature, outperforming decamethylene bismelamine (C10) by 2.3–3.75-fold [1]. Its efficacy at low dosage (0.01 wt%) enables stabilization of 37% formalin stored at 0°C without resorting to high methanol concentrations (7–12 wt%) that would otherwise slow condensation reactions and increase cost [1]. For 50% formalin at 35°C, a 0.020 wt% loading delivers 60 days of stability—a performance level unattainable with the shorter C10 analog at any tested dose [1].

Low-Loading Supramolecular Organogelators for Functional Soft Materials

The dodecamethylene-tethered bismelamine (BM12), when combined with equimolar dodecyl cyanurate or compatible barbiturates, forms binary organogels in cyclohexane and other nonpolar solvents at minimum gelation concentrations as low as 0.21 wt% (1.0 mM)—a 15-fold molar improvement over prior monotopic melamine-gelator systems [2]. This supergelator performance makes BM12 the bismelamine component of choice for applications requiring minimal gelator loading, such as drug-delivery matrices where additive content must be minimized, lubricant gels where rheological impact must be subtle, or printable electronic inks where residual organogelator can interfere with charge transport [2]. The thixotropic nature of the resulting cyclohexane gels further enables injectable or spreadable formulations [2].

Linker-Length-Controlled Supramolecular Architecture Engineering

In supramolecular materials research, the C12 linker (BM12) is the shortest bismelamine that delivers columnar structures without two-dimensional order when complexed with barbituric acid merocyanine dyes, producing nanofiber morphologies upon solvent evaporation or solution aging [3]. This architectural outcome is qualitatively distinct from the columnar-with-2D-order (C5–C7) and lamellar (C8–C10) regimes, making BM12 the mandatory selection when anisotropic nanofibrillar networks are the design target—for instance, in directional ion-conducting membranes, aligned organic semiconductor scaffolds, or templates for inorganic mineralization [3]. No other linker length replicates this specific structure–morphology combination.

Quality-Assured Procurement via Thermal Purity Benchmarking

The sharply defined melting point of 182–185°C (decomposition) for pure dodecamethylene bismelamine provides a zero-instrument-barrier identity and purity test that distinguishes it from the lower-melting C14 homolog (150°C), from DMF-contaminated solvates (110°C), and from 1:1 adduct-contaminated crude product [4][5]. Procurement specifications referencing this melting range, supported by elemental analysis (C 51.7%, H 8.2%, N 40.2% theoretical), enable incoming QC to reject underperforming material before it enters formaldehyde stabilization or gelation workflows, where impurity-related performance deficits have been explicitly documented [5].

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